5-Bromo-2-but-3-enyl-1,3-benzothiazole

説明

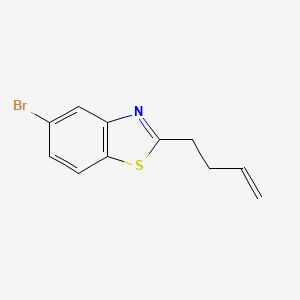

5-Bromo-2-but-3-enyl-1,3-benzothiazole is a halogenated benzothiazole derivative characterized by a bromine substituent at position 5 and a but-3-enyl group at position 2 of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

特性

分子式 |

C11H10BrNS |

|---|---|

分子量 |

268.17 g/mol |

IUPAC名 |

5-bromo-2-but-3-enyl-1,3-benzothiazole |

InChI |

InChI=1S/C11H10BrNS/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h2,5-7H,1,3-4H2 |

InChIキー |

DJMDDNXCEHEXMJ-UHFFFAOYSA-N |

正規SMILES |

C=CCCC1=NC2=C(S1)C=CC(=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects: Halogens and Alkyl/Aryl Groups

5-Chloro-2-phenyl-1,3-benzothiazole

- Structural Differences : Replacing bromine with chlorine (smaller atomic radius, lower electronegativity) reduces steric hindrance and alters electronic properties. The phenyl group at position 2 provides aromaticity but lacks the unsaturated reactivity of the butenyl group.

- Biological Activity : Chlorinated benzothiazoles exhibit antidiabetic and antimicrobial activities, though brominated analogs often show enhanced bioactivity due to bromine’s stronger electron-withdrawing effects .

- Synthesis: Synthesized via condensation of 2-aminothiophenol with aldehydes under mild conditions (e.g., glycerol solvent, room temperature) .

2-Phenyl-1,3-benzothiazole (Unsubstituted Core)

- Structural Differences : Lacks halogen substituents, reducing electrophilic reactivity. The phenyl group enhances stability but limits solubility compared to alkenyl groups.

- Synthesis: Optimized via reactions of 2-aminothiophenol with benzaldehyde in glycerol, yielding >90% under ambient conditions .

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

- Structural Differences : Contains a bromomethyl group at position 2, increasing molecular weight (MW: 325.98 g/mol) and reactivity (e.g., susceptibility to nucleophilic substitution).

- Safety : Higher hazard profile due to dual bromine atoms; requires stringent handling to avoid inhalation or dermal exposure .

Anti-TB Benzothiazole (2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole)

- Structural Differences : Features a bromophenyl and carboxamido group, enhancing lipophilicity and target binding.

- Bioactivity : Exhibits potent anti-mycobacterial activity (IC₉₀: 1.724–5.3 µg/mL) with a selectivity index >11.8, attributed to bromine’s electronic effects and substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。